molecular formula C12H16O2 B8478417 7-Methoxy-2,4,6-trimethyl-2,3-dihydro-1-benzofuran

7-Methoxy-2,4,6-trimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B8478417
M. Wt: 192.25 g/mol
InChI Key: WVVFPUFJOIFEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,4,6-trimethyl-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-methoxy-2,4,6-trimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(13-4)12-10(7)6-9(3)14-12/h5,9H,6H2,1-4H3

InChI Key

WVVFPUFJOIFEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=C(C=C2C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-2,4,6-trimethyl-2,3-dihydro-1-benzofuran (10.0 g, 41.5 mmol) synthesized in Reference Example 79, copper iodide (I) (7.88 g, 41.5 mmol), 28% sodium methoxide/methanol solution (41.5 mL) and DMF (20.7 mL) was stirred at 120° C. for 2 hours. After cooled, 3N hydrochloric acid was added to the reaction solution to be neutralized, and it was diluted with ethyl acetate. Insolubles were removed by Celite filtration, and the obtained filtrate was washed with water and saturated saline. The organic layer was dried using magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 94:6) to give 5.5 g of the title compound as an oily product (yield: 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium methoxide methanol
Quantity
41.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Quantity
7.88 g
Type
catalyst
Reaction Step Four

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